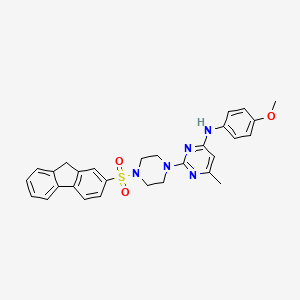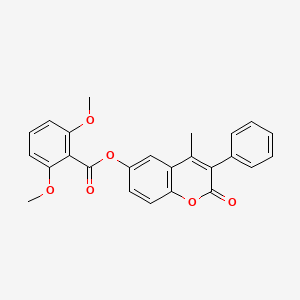
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a synthetic derivative of coumarin, which has been extensively studied for its various biological and pharmaceutical properties.
Vorbereitungsmethoden
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 2,6-dimethoxybenzoic acid under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization from ethanol to obtain the desired compound in good yields .
Analyse Chemischer Reaktionen
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin-triazole derivatives .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, coumarin derivatives have been tested for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The compound has shown significant inhibitory activity against the growth of tested bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives have been investigated for their potential use as anticoagulants, anti-HIV agents, and DNA gyrase inhibitors .
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s antimicrobial activity is attributed to its ability to form stable enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Vergleich Mit ähnlichen Verbindungen
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the coumarin core with the 2,6-dimethoxybenzoate moiety, which contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C25H20O6 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-18-14-17(30-25(27)23-20(28-2)10-7-11-21(23)29-3)12-13-19(18)31-24(26)22(15)16-8-5-4-6-9-16/h4-14H,1-3H3 |
InChI-Schlüssel |
UTNDAOIFKACEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide](/img/structure/B11255834.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate](/img/structure/B11255857.png)
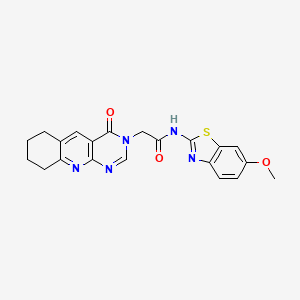
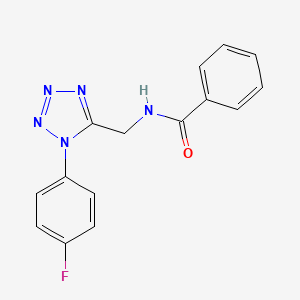
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255874.png)
![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255877.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11255883.png)
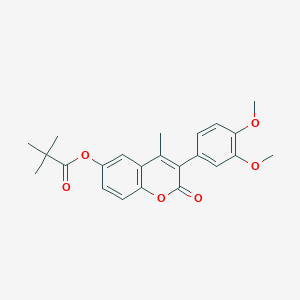
![N-(4-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11255890.png)
![3,4-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11255897.png)
![1-(Indolin-1-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11255905.png)
![1-[5-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11255906.png)
